

# Pyridazinone Derivatives: A Comparative Analysis of Kinase Inhibitory Potency

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## **Compound of Interest**

Compound Name: *5-Iodo-2,3-dihydropyridazin-3-one*

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The pyridazinone scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating significant potential in the development of potent and selective kinase inhibitors. This guide provides a comparative analysis of the kinase inhibitory potency of various pyridazinone derivatives, supported by experimental data, detailed protocols, and visualizations of relevant signaling pathways. The objective is to offer a comprehensive resource for researchers engaged in the discovery and development of novel kinase-targeted therapies.

## Quantitative Analysis of Kinase Inhibition

The inhibitory activity of a selection of pyridazinone derivatives against a panel of kinases is summarized below. The data, presented as half-maximal inhibitory concentrations (IC50), has been compiled from various studies to facilitate a comparative assessment of potency and selectivity.

Compound ID	Target Kinase	IC50 (nM)	Assay Type	Reference
CSK Inhibitors				
Compound 1	CSK	2000	HTRF Binding	[1]
Compound 4	CSK	11	HTRF Binding	[1]
Compound 6	CSK	3	HTRF Binding	[1]
Compound 13 (Pyrazolopyridine )	CSK	<3	HTRF Binding	[1]
BTK Inhibitors				
Compound 1	BTK	921	Enzymatic	[2]
Compound 8	BTK	2.1	Enzymatic	[2]
Compound 12	BTK	1.4	Enzymatic	[2]
Ibrutinib (Reference)	BTK	2.0	Enzymatic	[2]
FER Inhibitors				
Compound 1 (DS21360717)	FER	0.5	Enzymatic	
PI3K Inhibitors				
Derivative 79	PI3K $\alpha$	91	-	[3]
DYRK1A Inhibitors				
Derivative 80	DYRK1A	220	-	[3]
EGFR and CDK- 2 Inhibitors				
Pyrazolo- pyridazine 4	EGFR	391	-	[4]

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Pyrazolo-pyridazine 4	CDK-2/cyclin A2	550	-	[4]
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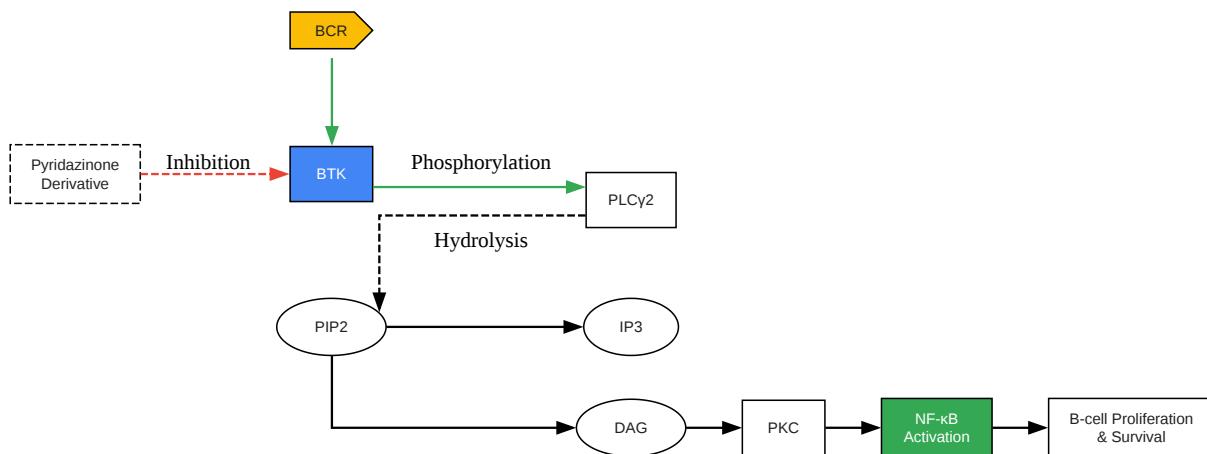
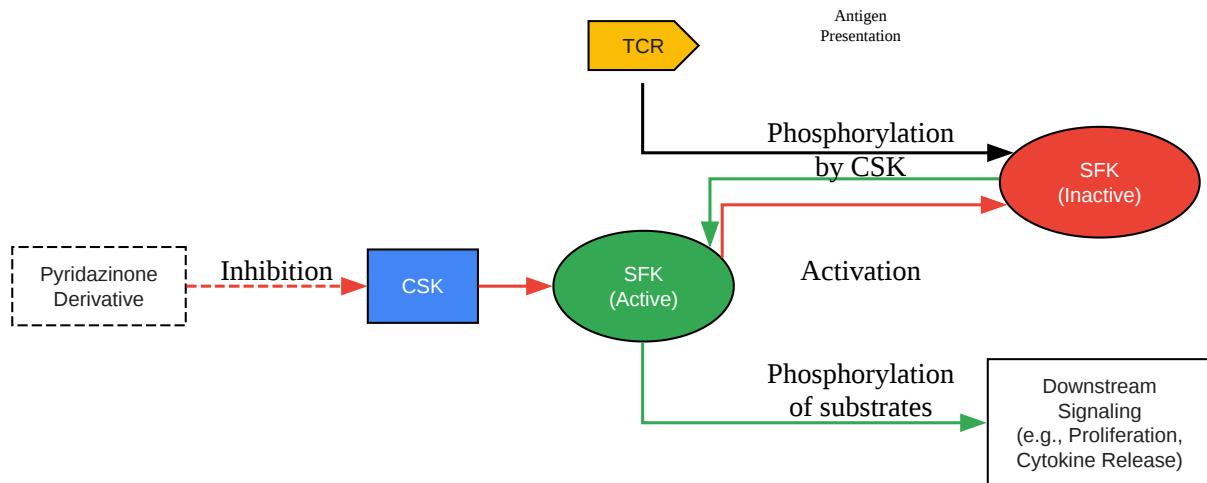
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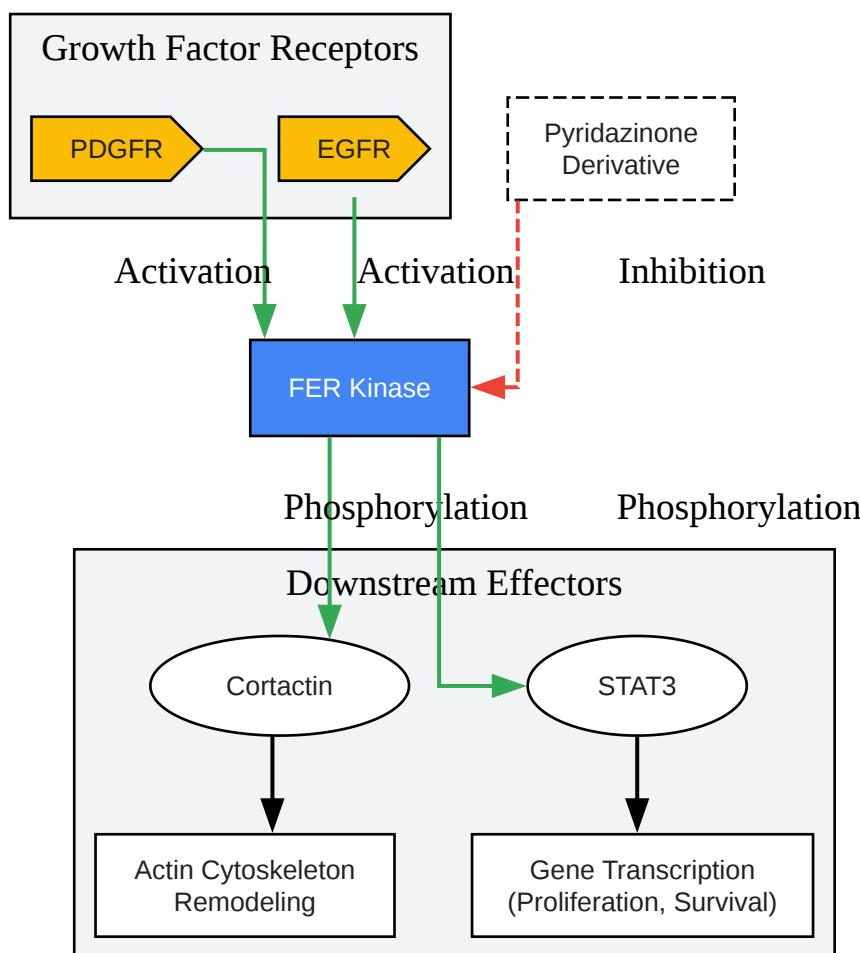
## Signaling Pathways and Experimental Workflows

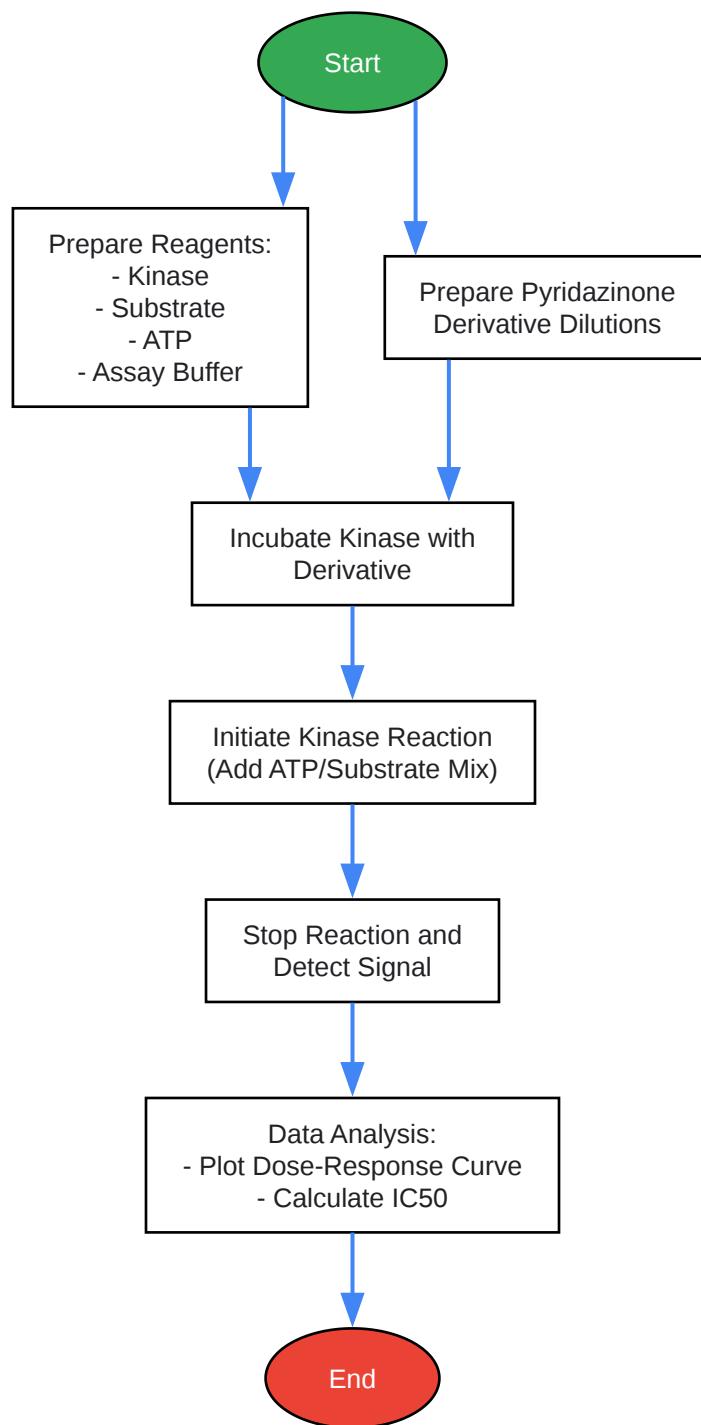
To provide a deeper understanding of the mechanism of action of these pyridazinone derivatives, the following diagrams illustrate the key signaling pathways they modulate and a general workflow for assessing kinase inhibition.

### C-Terminal Src Kinase (CSK) Signaling Pathway

CSK is a critical negative regulator of Src-family kinases (SFKs), which are key components in various cellular signaling pathways that control cell growth, differentiation, and migration.[5][6] CSK phosphorylates a conserved C-terminal tyrosine residue on SFKs, leading to an inactive conformation.[5][6] Inhibition of CSK by pyridazinone derivatives can, therefore, enhance SFK activity. In T-cells, this can augment T-cell receptor (TCR) signaling, making CSK inhibitors promising candidates for immuno-oncology.[1]







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Address: 3281 E Guasti Rd  
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Email: [info@benchchem.com](mailto:info@benchchem.com)